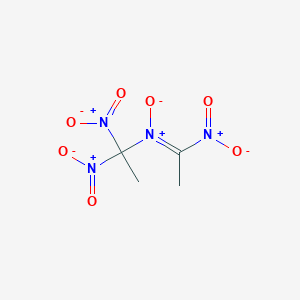
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is a chemical compound with the molecular formula C₄H₆N₄O₇ It is known for its unique structure, which includes nitro groups and an oxido-azanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium typically involves the nitration of suitable precursors under controlled conditions. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The temperature and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium involves its interaction with molecular targets through its nitro and oxido-azanium groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups and the presence of the oxido-azanium moiety.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dinitroethane: Similar in structure but lacks the oxido-azanium group.
1-Nitropropane: Contains a nitro group but has a different carbon backbone.
Nitroethane: A simpler nitro compound with fewer nitro groups.
Uniqueness
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is unique due to its combination of nitro groups and the oxido-azanium moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
5448-02-2 |
|---|---|
Fórmula molecular |
C4H6N4O7 |
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
N-(1,1-dinitroethyl)-1-nitroethanimine oxide |
InChI |
InChI=1S/C4H6N4O7/c1-3(6(10)11)5(9)4(2,7(12)13)8(14)15/h1-2H3/b5-3- |
Clave InChI |
CXYHIMCZGNWYBE-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=[N+](\C(C)([N+](=O)[O-])[N+](=O)[O-])/[O-])/[N+](=O)[O-] |
SMILES canónico |
CC(=[N+](C(C)([N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


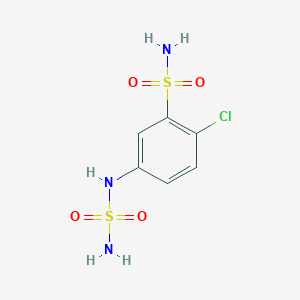
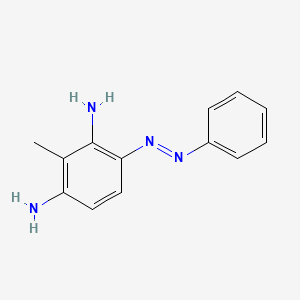

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
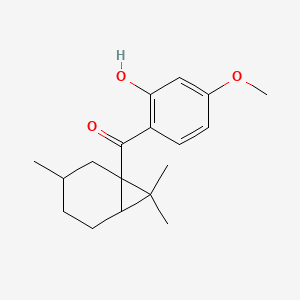
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
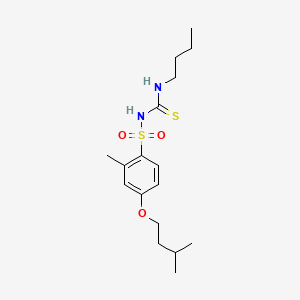
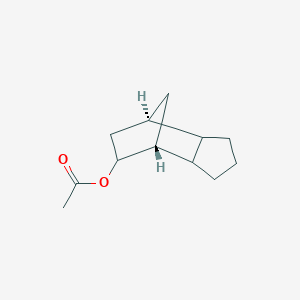
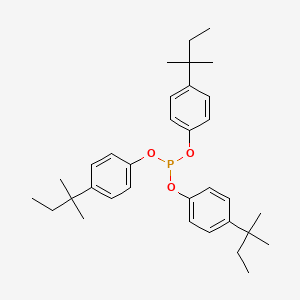

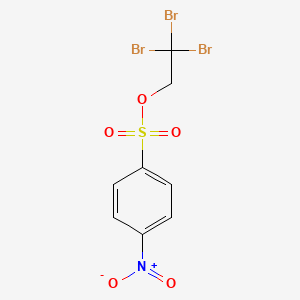
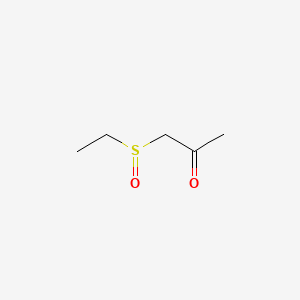
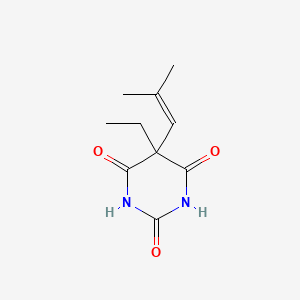
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
